molecular formula C16H22F3NOSi B8205820 3-(Trifluoromethyl)-3-((trimethylsilyl)oxy)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine

3-(Trifluoromethyl)-3-((trimethylsilyl)oxy)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine

Cat. No.: B8205820
M. Wt: 329.43 g/mol
InChI Key: GMFKQLFFYRVVNY-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-3-((trimethylsilyl)oxy)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine is a complex organic compound that features a trifluoromethyl group, a trimethylsilyl ether, and an indacene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)-3-((trimethylsilyl)oxy)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine typically involves multiple steps, including the formation of the indacene core, introduction of the trifluoromethyl group, and the addition of the trimethylsilyl ether. Common reagents used in these steps include trifluoromethylating agents, silylating agents, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine or indacene core.

    Reduction: Reduction reactions could target the trifluoromethyl group or other functional groups.

    Substitution: Substitution reactions might involve the trimethylsilyl ether or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halides or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in biochemical assays or as a probe for studying biological systems.

    Medicine: Possible applications in drug discovery and development.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine: Lacks the trimethylsilyl ether group.

    3-(Trimethylsilyl)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine: Lacks the trifluoromethyl group.

Uniqueness

The presence of both the trifluoromethyl group and the trimethylsilyl ether in 3-(Trifluoromethyl)-3-((trimethylsilyl)oxy)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine makes it unique compared to similar compounds, potentially offering distinct reactivity and applications.

Properties

IUPAC Name

5-(trifluoromethyl)-5-trimethylsilyloxy-2,3,6,7-tetrahydro-1H-s-indacen-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F3NOSi/c1-22(2,3)21-15(16(17,18)19)8-7-11-9-10-5-4-6-12(10)14(20)13(11)15/h9H,4-8,20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFKQLFFYRVVNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1(CCC2=C1C(=C3CCCC3=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F3NOSi
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.43 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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